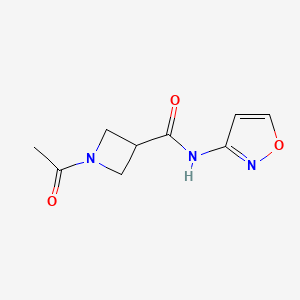

1-乙酰基-N-(异恶唑-3-基)氮杂环丁烷-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-acetyl-N-(isoxazol-3-yl)azetidine-3-carboxamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole is of immense importance due to its wide spectrum of biological activities and therapeutic potential . The compound also contains an azetidine ring, which is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “1-acetyl-N-(isoxazol-3-yl)azetidine-3-carboxamide” is likely to be complex due to the presence of both isoxazole and azetidine rings. Isoxazole is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .科学研究应用

异恶唑啉衍生物在抗癌研究中的应用

含异恶唑啉的天然产物作为抗癌剂:异恶唑啉是唑类家族中的一类关键化合物,以其在药物化学中的重要作用而闻名,特别是作为抗癌剂。天然来源已被确定为异恶唑啉衍生物的丰富储存库,这些衍生物已被分离出来并用于其抗癌特性。该综述深入探讨了这些化合物的合成途径、构效关系以及立体化学对其抗癌活性的影响,为进一步的研究和新药开发提供了见解 (Kaur 等人,2014 年).

磺酰胺的环境和生物影响

磺胺甲恶唑的污染和去除:本研究讨论了磺胺甲恶唑(一种磺酰胺类抗生素)的环境存在及其影响,包括其转化为各种代谢物。该综述还涵盖了从水中去除它的技术,突出了可持续发展的重要性以及纳米复合材料和聚合物在环境清理的光催化降解过程中的作用 (Prasannamedha & Kumar,2020 年).

唑类化合物在中枢神经系统药物开发中的应用

唑类化合物向中枢神经系统药物的转化:对苯并咪唑、咪唑噻唑和咪唑的研究探索了它们转化为更有效的药物以治疗中枢神经系统 (CNS) 疾病的潜力。本研究综述了常见的合成途径并研究了它们的中枢神经系统特性,提出了增强它们作为中枢神经系统药物效力的修饰。研究结果表明,唑类化合物可能是开发治疗各种中枢神经系统疾病的药物的关键 (Saganuwan,2020 年).

异恶唑啉的外寄生虫杀灭应用

异恶唑啉类外寄生虫药在兽医学中的应用:异恶唑啉类是一种新型外寄生虫药,对无脊椎动物神经系统通道表现出很强的抑制活性。这篇综合综述讨论了异恶唑啉产品的药效学、药代动力学、疗效和安全性,这些产品被批准用于防治跳蚤、蜱和螨虫,为兽医提供了关键信息 (Zhou, Hohman, & Hsu, 2021).

通过亚磺酰亚胺合成 N-杂环

叔丁基亚磺酰胺在 N-杂环合成中的应用:这篇综述重点介绍了叔丁基亚磺酰胺(一种著名的手性助剂)在通过亚磺酰亚胺不对称合成 N-杂环(如哌啶、吡咯烷和氮杂环丁烷)中的作用。涵盖了从 2010 年到 2020 年的文献,重点介绍了各种合成路线,展示了该化合物在创建具有生物活性和结构多样性的 N-杂环中的效用 (Philip 等人,2020 年).

未来方向

Isoxazole is a potent nucleus as a rich source of new compounds having promising biological activities . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

属性

IUPAC Name |

1-acetyl-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-6(13)12-4-7(5-12)9(14)10-8-2-3-15-11-8/h2-3,7H,4-5H2,1H3,(H,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLULDSVRJAEQLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=NOC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(isoxazol-3-yl)azetidine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2915706.png)

![N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2915710.png)

![2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2915712.png)

![Ethyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2915713.png)

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2915714.png)

![N-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2915721.png)

![9-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]purine](/img/structure/B2915722.png)